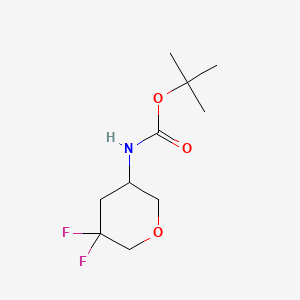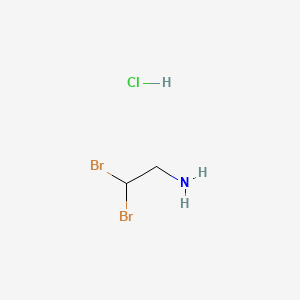
2,2-Dibromoethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromoethan-1-amine hydrochloride is an organic compound that belongs to the class of halogenated amines. This compound is characterized by the presence of two bromine atoms attached to the second carbon of an ethanamine backbone, with an additional hydrochloride group. It is a crystalline solid that is soluble in water and commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromoethan-1-amine hydrochloride typically involves the bromination of ethanamine. The process begins with the reaction of ethanamine with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second carbon position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is typically carried out in a continuous flow system to optimize the reaction efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromoethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyethan-1-amine derivatives.
Reduction Reactions: The compound can be reduced to form ethanamine derivatives by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding oxo compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with nucleophiles like sodium hydroxide or potassium hydroxide.
Reduction Reactions: Conducted in anhydrous conditions using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: 2-Hydroxyethan-1-amine derivatives.
Reduction Reactions: Ethanamine derivatives.
Oxidation Reactions: Corresponding oxo compounds.
Scientific Research Applications
2,2-Dibromoethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to interact with amino groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dibromoethan-1-amine hydrochloride involves its interaction with nucleophilic sites in biological molecules. The bromine atoms act as electrophilic centers, allowing the compound to form covalent bonds with nucleophiles such as amino groups in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein structure, which is useful in various biochemical studies.
Comparison with Similar Compounds
1,2-Dibromoethane:
2-Bromoethan-1-amine: A simpler brominated amine with only one bromine atom.
2,2-Dichloroethan-1-amine: A similar compound with chlorine atoms instead of bromine.
Uniqueness: 2,2-Dibromoethan-1-amine hydrochloride is unique due to the presence of two bromine atoms at the second carbon position, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where selective bromination is required.
Properties
CAS No. |
2913268-68-3 |
|---|---|
Molecular Formula |
C2H6Br2ClN |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2,2-dibromoethanamine;hydrochloride |
InChI |
InChI=1S/C2H5Br2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H |
InChI Key |
OUOFLJSQGWOXBE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


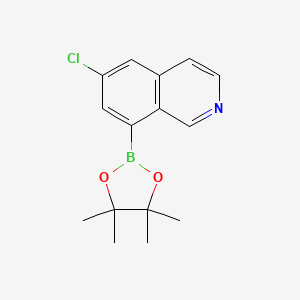


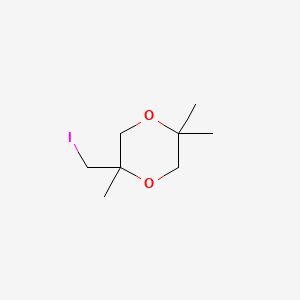

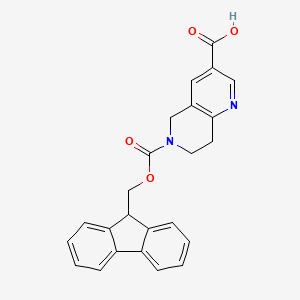

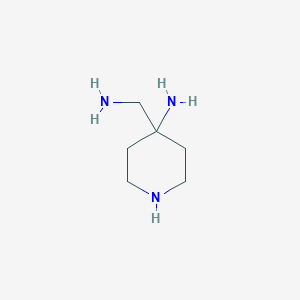
![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
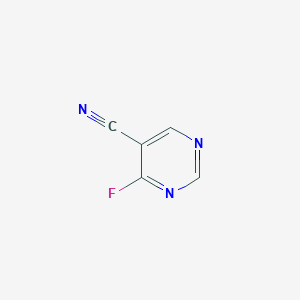
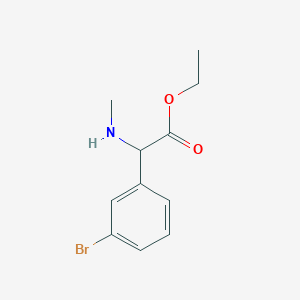
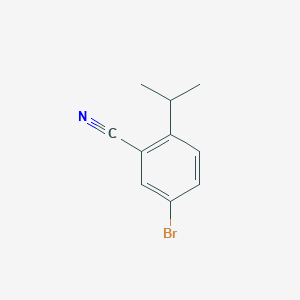
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
